

TMC647055 Choline salt precipitation in aqueous buffer

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

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Technical Support Center: TMC647055 Solubility & Formulation Subject: Troubleshooting Choline Salt Precipitation in Aqueous Buffers

Executive Summary

This guide addresses the precipitation of TMC647055 Choline, a specialized salt form of the macrocyclic HCV NS5B polymerase inhibitor. While the choline counter-ion is selected to enhance the solubility of the lipophilic parent compound (MW 606.74 g/mol), users frequently report "crashing out" (precipitation) when introducing the stock solution into standard biological buffers (e.g., PBS, DMEM).

This failure mode is rarely due to product degradation.[1][2] It is a thermodynamic event governed by pH-dependent disproportionation and the solubility product (

) of the free acid form.[1][2][3]

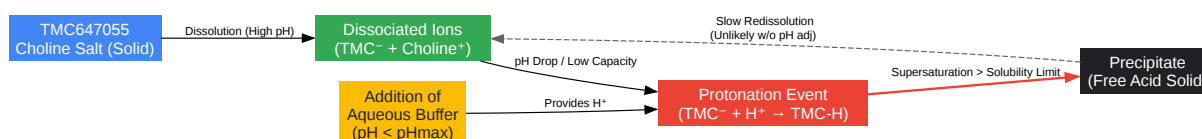
The Mechanism of Failure

To prevent precipitation, you must understand the chemistry driving it. TMC647055 contains an acyl sulfonamide moiety, which acts as a weak acid.[2]

- The Salt: The choline salt is the ionized form ().^{[1][3]} It relies on the high pH of its own dissociation to remain soluble.^[1]
- The Trigger: Standard buffers (PBS pH 7.^[1]4) often have insufficient buffering capacity or a pH value too close to the of the acyl sulfonamide (typically 4.5–5.5 for this class).
- The Crash: When the pH drops below the (the pH of maximum solubility), the equilibrium shifts. The anion () protonates to form the uncharged Free Acid (), which is practically insoluble in water (< 1 g/mL).^{[2][3]}

Visualizing the Precipitation Pathway

The following diagram illustrates the kinetic trap users encounter during dilution.



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Figure 1: The thermodynamic cascade leading to TMC647055 free acid precipitation upon buffer introduction.^{[2][3]}

Diagnostic & Troubleshooting Guide

Scenario A: Immediate Cloudiness Upon Dilution

Cause: "pH Shock."^{[1][2]} The buffer's pH is lower than the solubility boundary of the TMC647055 anion. Solution:

- Pre-dissolve in DMSO: Prepare a 10–20 mM stock in pure DMSO first.^{[1][2]} The choline salt is highly soluble in organic solvents.^[1]
- Vortex Rapidly: Inject the DMSO stock into the buffer while vortexing. This prevents local regions of high concentration/low pH (supersaturation hot-spots).^{[1][2][3]}
- Shift the pH: If your assay permits, adjust the buffer pH to 7.8 – 8.0. The acyl sulfonamide is more stable as an anion at slightly higher alkalinity.^[1]

Scenario B: Precipitation Over Time (2–4 Hours)

Cause: Salt Disproportionation / Nucleation.^{[1][2][3]} The solution is metastable.^[1] The choline cation diffuses away, and the free acid slowly nucleates and crystallizes. Solution:

- Add Complexing Agents: Incorporate Cyclodextrins (e.g., HP-
-CD) at 5–10% w/v in your buffer.^{[1][2][3]} The hydrophobic cavity encapsulates the lipophilic cyclohexyl/macrocyclic region of TMC647055, shielding it from water while maintaining solubility.
- Reduce Ionic Strength: High salt concentrations (e.g., 150 mM NaCl in PBS) can drive the "Salting Out" effect.^{[1][2]} Try diluting the buffer to 0.5x PBS if osmolarity allows.^[1]

Comparative Solubility Data

The following table summarizes the solubility behavior of TMC647055 forms to guide your vehicle selection.

Solvent System	Formulation State	Solubility Estimate	Stability Window
Pure DMSO	Solution	High (> 20 mg/mL)	Months (-20°C)
Ethanol	Solution	Moderate (~2–5 mg/mL)	Weeks (-20°C)
Water (Unbuffered)	Solution (High pH)	Moderate (Salt dependent)	Hours (pH drift risk)
PBS (pH 7.4)	Suspension/Precipitate	Very Low (< 0.1 mg/mL)	Unstable (Immediate crash)
PBS + 5% HP- -CD	Colloidal Solution	Improved (~0.5 mg/mL)	24–48 Hours

Validated Preparation Protocol

Objective: Prepare a stable 100

M working solution in aqueous media.

- Weighing: Weigh **TMC647055 Choline salt**. Note: Account for the MW difference between the salt and free acid (MW ~606.74 for parent).
- Primary Stock: Dissolve in 100% DMSO to reach 10 mM. Vortex until crystal clear.[\[1\]](#)[\[2\]](#)
- Intermediate Dilution (Critical Step):
 - Do NOT add DMSO stock directly to PBS.[\[1\]](#)[\[2\]](#)
 - Prepare an intermediate dilution in Ethanol or PEG400 if toxicity allows, OR:
 - Add the DMSO stock dropwise to a stirring volume of buffer containing 0.5% Tween-80 or 5% Cyclodextrin.[\[1\]](#)[\[2\]](#)
- Verification: Measure the pH of the final solution. If pH < 7.2, add dilute NaOH to return to pH 7.4–7.6.[\[2\]](#)

- Clarification: If a faint haze persists, centrifuge at 10,000 x g for 5 minutes. Use the supernatant, but verify concentration via HPLC/UV-Vis, as some compound may have been lost.

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to redissolve the precipitate? A: No. Heating may temporarily redissolve the compound, but it accelerates the degradation of the acyl sulfonamide bond and promotes the formation of a more stable (and less soluble) crystal polymorph upon cooling.

Q: Why does the protocol recommend avoiding standard PBS? A: Standard PBS contains high sodium (137 mM).^[1] The "Common Ion Effect" is less relevant here than the pH, but the high ionic strength reduces the solubility of non-polar moieties. Furthermore, phosphate buffers have poor buffering capacity above pH 7.^[2] Tris or HEPES (pH 7.5–8.0) are superior choices for this compound.^{[1][2][4]}

Q: Is the Choline salt cytotoxic? A: Choline is an essential nutrient and generally non-toxic at low concentrations.^[1] However, at very high concentrations (>10 mM), the counter-ion load can affect osmolality and cell signaling.^[2] Always run a vehicle control.^{[1][2]}

References

- PubChem.TMC647055 Compound Summary: Chemical and Physical Properties.^{[1][2]} (Accessed 2026).^{[1][2][3]} [\[Link\]](#)^{[1][2][3]}
- Serajuddin, A. T. Salt formation to improve drug solubility.^{[1][2]} *Advanced Drug Delivery Reviews*, 59(7), 603-616.^{[2][3]} (General Mechanism of Salt Disproportionation).^{[1][2][3]} [\[Link\]](#)

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